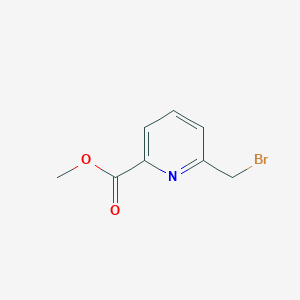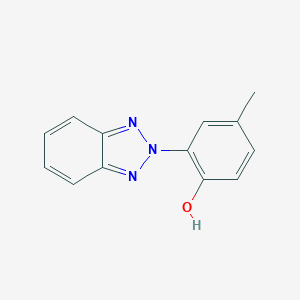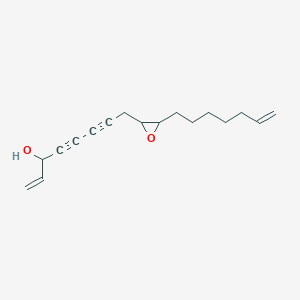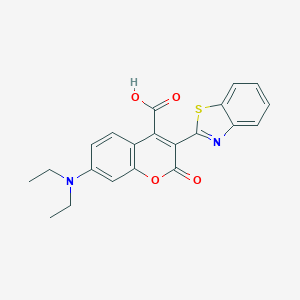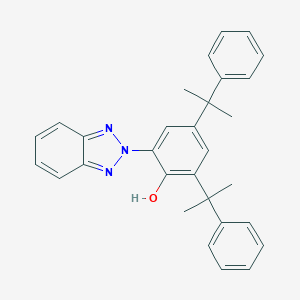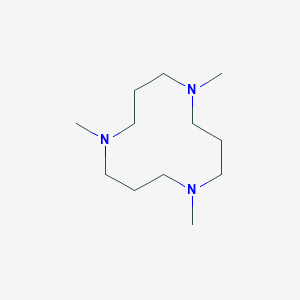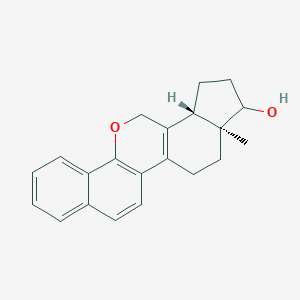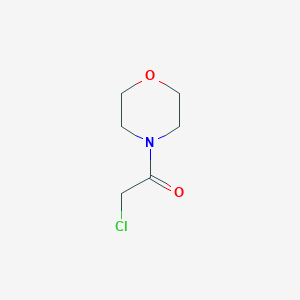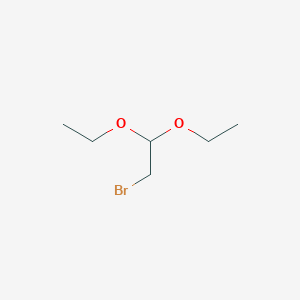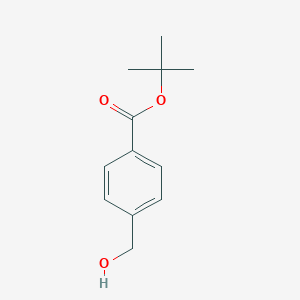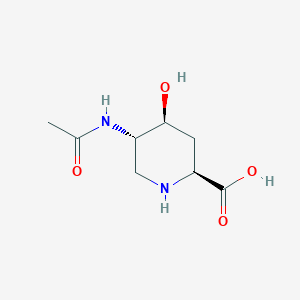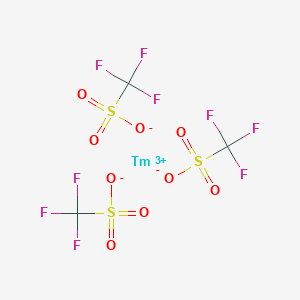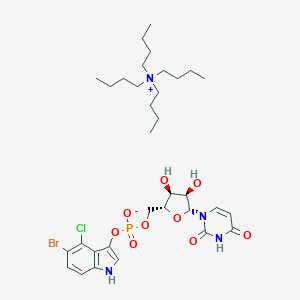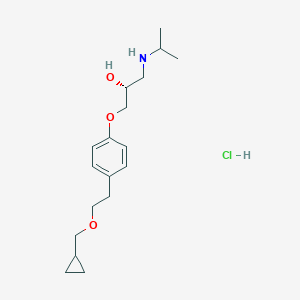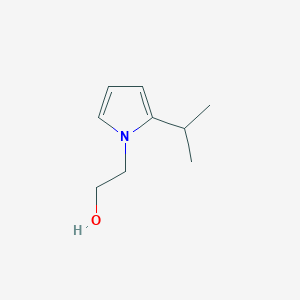
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol, also known as IPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrole, a heterocyclic organic compound, and is known for its unique structure and properties.
Mechanism Of Action
The mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cancer cells and reducing inflammation in the body. 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical And Physiological Effects
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to reduce inflammation in the body and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in lab experiments is its high potency and specificity, which allows for targeted effects on cancer cells and other biological processes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol for different applications. Finally, more studies are needed to explore the potential use of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in treating other diseases, such as neurodegenerative disorders and autoimmune diseases.
Synthesis Methods
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol can be synthesized using a variety of methods, including the reaction of isopropylamine with 2-bromoethanol, followed by cyclization with sodium hydride. Another method involves the reaction of 2-pyrrolecarboxaldehyde with isopropyl alcohol in the presence of a catalyst. Both methods have been used successfully to produce high yields of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol.
Scientific Research Applications
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
CAS RN |
133527-28-3 |
|---|---|
Product Name |
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C9H15NO/c1-8(2)9-4-3-5-10(9)6-7-11/h3-5,8,11H,6-7H2,1-2H3 |
InChI Key |
MEEZIVGHNGARRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1CCO |
Canonical SMILES |
CC(C)C1=CC=CN1CCO |
synonyms |
1H-Pyrrole-1-ethanol,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



